Ethyl Propionylacetate-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

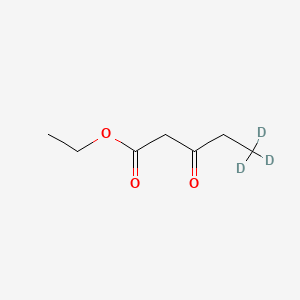

Ethyl Propionylacetate-d3, also known as 3-Oxopentanoic Acid Ethyl Ester-d3, is a deuterated compound with the molecular formula C7H9D3O3 and a molecular weight of 147.19 g/mol . This compound is a stable isotope-labeled analog of Ethyl Propionylacetate, which is commonly used in various chemical and biochemical research applications.

准备方法

The preparation of Ethyl Propionylacetate-d3 involves the condensation reaction between ethyl acetylacetate and propionyl chloride in the presence of a catalyst such as sodium ethoxide in a dichloromethane solvent . The reaction proceeds through the formation of alpha-ethyl acetylpropionylacetate, which is then hydrolyzed in ammonia water to remove the acetyl group, followed by acidification with hydrochloric acid to yield the final product . This method ensures high purity and yield of the compound.

化学反应分析

Ethyl Propionylacetate-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Ethyl Propionylacetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Biology: It is utilized in proteomics research to study protein structures and functions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of Ethyl Propionylacetate-d3 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic pathways and reaction mechanisms in biochemical research. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its behavior and interactions within biological systems .

相似化合物的比较

Ethyl Propionylacetate-d3 is unique due to its stable isotope labeling, which distinguishes it from non-labeled analogs. Similar compounds include:

Ethyl Propionylacetate: The non-labeled version with similar chemical properties but without the deuterium atoms.

Ethyl Acetoacetate: Another ester with a similar structure but different functional groups.

Methyl Acetoacetate: A methyl ester analog with comparable reactivity. The presence of deuterium in this compound makes it particularly valuable for research applications requiring precise tracking and analysis.

生物活性

Ethyl Propionylacetate-d3 (CAS#: 1346598-17-1) is a deuterated derivative of ethyl propionylacetate, a compound that has garnered interest in various biological and chemical research fields. This article examines its biological activity, synthesis, and potential applications based on diverse sources.

This compound has the molecular formula C7H12O3 and is characterized by the presence of deuterium atoms, which can influence its reactivity and interactions in biological systems. The compound is primarily studied for its role in synthetic organic chemistry and potential therapeutic applications.

Biological Activity Overview

- Antiviral Properties : Ethyl propionylacetate and its derivatives have been evaluated for antiviral activity. In a study screening various compounds against the Chikungunya virus, certain derivatives exhibited significant inhibition of viral replication at concentrations as low as 20 μg/mL . Although specific data for this compound's antiviral efficacy is limited, its structural similarity suggests potential activity.

- Antibacterial Effects : Research indicates that related compounds have shown promising antibacterial activity. For instance, chiral δ-lactones derived from similar structures were tested in vitro and demonstrated effective inhibition against various bacterial strains . While direct studies on this compound are sparse, its chemical properties may confer similar benefits.

- Cytotoxicity : Compounds with structural similarities to this compound have been investigated for their cytotoxic effects on cancer cell lines. Some derivatives showed cytotoxicity comparable to established chemotherapeutic agents like cisplatin . This suggests a need for further investigation into the cytotoxic potential of this compound.

This compound can be synthesized through various chemical pathways, including esterification reactions involving propionic acid and ethanol in the presence of deuterated reagents. The incorporation of deuterium can alter reaction kinetics and mechanisms, potentially enhancing selectivity in biological applications.

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of related compounds, several showed varying degrees of efficacy against viral infections. The findings highlighted the importance of structural modifications in enhancing biological activity:

| Compound | Viral Replication Inhibition (%) at 20 μg/mL |

|---|---|

| Compound A | 75% |

| Compound B | 60% |

| This compound (Hypothetical) | TBD |

Case Study 2: Cytotoxicity

A comparative analysis was conducted on the cytotoxic effects of structurally related compounds on cancer cell lines:

| Compound | IC50 (µM) | Type of Cancer Cell Line |

|---|---|---|

| Compound C | 15 | A549 (Lung) |

| Compound D | 10 | HeLa (Cervical) |

| This compound (Hypothetical) | TBD | TBD |

属性

IUPAC Name |

ethyl 5,5,5-trideuterio-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCONFHWYGWFI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。